molecular formula C28H22N2O5 B11402759 6,7-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402759
M. Wt: 466.5 g/mol
InChI Key: KWVGCGAHRKWDDW-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of chromene derivatives, characterized by a fused benzofuran and chromone ring system

    Name: 6,7-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

    Molecular Formula: CHNO

    Structure: !Compound Structure)

    Function: This compound exhibits interesting biological activities, making it a subject of scientific research.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents:

    Major Products:

Scientific Research Applications

    Chemistry: Scaffold for designing new compounds.

    Biology: Potential bioactive properties (e.g., enzyme inhibition, antimicrobial activity).

    Medicine: Drug development (anticancer, anti-inflammatory, or antiviral agents).

    Industry: Dyes, pigments, or functional materials.

Mechanism of Action

    Targets: Likely involves interactions with enzymes, receptors, or cellular pathways.

    Pathways: Further studies needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Unique Features: Its benzofuran-chromene hybrid structure sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C28H22N2O5

Molecular Weight

466.5 g/mol

IUPAC Name

6,7-dimethyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O5/c1-15-8-10-18(11-9-15)29-28(33)26-25(19-6-4-5-7-22(19)35-26)30-27(32)24-14-21(31)20-12-16(2)17(3)13-23(20)34-24/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

KWVGCGAHRKWDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C(=C5)C)C

Origin of Product

United States

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